
4-Ethenyl-1-ethyl-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that is commonly used in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is not well understood. However, it is believed to act as a nucleophile in organic reactions. It has also been shown to have antioxidant properties and may act as a radical scavenger.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, its limited solubility in water can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. One area of interest is its potential use as a corrosion inhibitor. Further studies are needed to determine its effectiveness and mechanism of action in this application. In addition, its potential use as a ligand in coordination chemistry and catalysis warrants further investigation. Finally, its antioxidant properties may have potential applications in the development of new drugs or materials.
Métodos De Síntesis
The synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole involves the reaction of ethyl acetoacetate, 3,5-dimethyl-1H-pyrazole, and acetaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using techniques such as column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
4-Ethenyl-1-ethyl-3,5-dimethylpyrazole has found several applications in scientific research. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry and catalysis. In addition, it has been studied for its potential use as a corrosion inhibitor.
Propiedades
Número CAS |
125019-37-6 |
|---|---|
Nombre del producto |
4-Ethenyl-1-ethyl-3,5-dimethylpyrazole |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-ethenyl-1-ethyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H14N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5H,1,6H2,2-4H3 |
Clave InChI |
YRKKEPKOIZODBI-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C=C)C |
SMILES canónico |
CCN1C(=C(C(=N1)C)C=C)C |
Sinónimos |
1H-Pyrazole, 4-ethenyl-1-ethyl-3,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



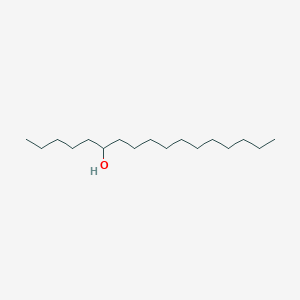
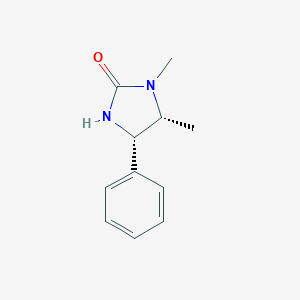

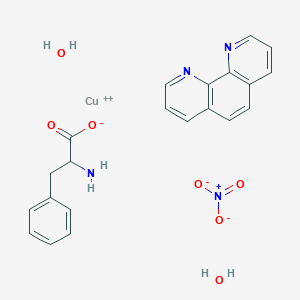
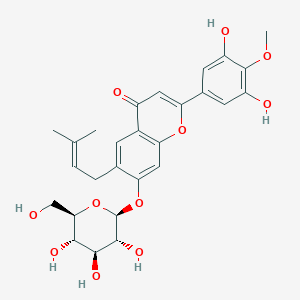
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
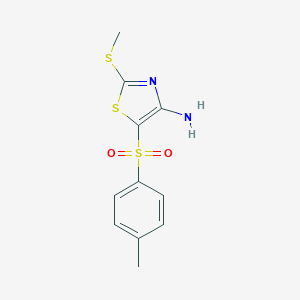
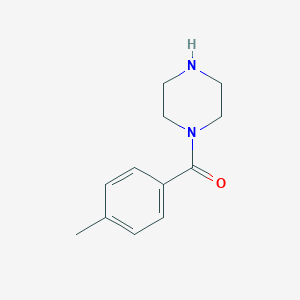
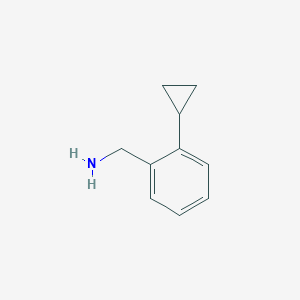
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
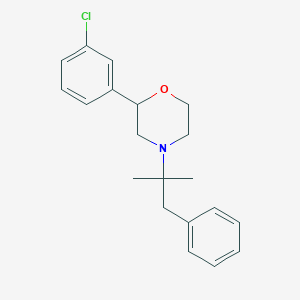
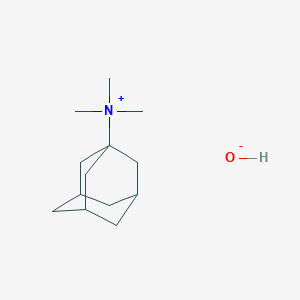
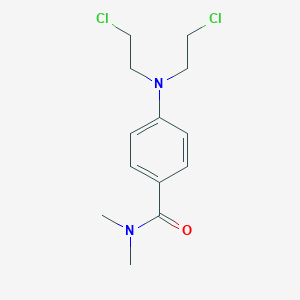
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)